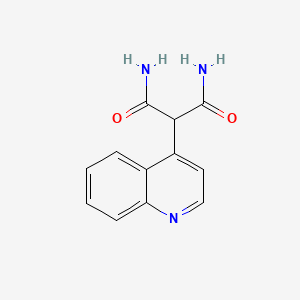

2-Quinolin-4-ylpropanediamide

Description

Significance of Quinoline (B57606) Core in Synthetic Methodology

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous approved drugs. acs.org Its rigid, planar structure provides a key framework for interaction with biological targets. Consequently, the development of novel and efficient synthetic routes to functionalized quinolines is a major focus of contemporary research. rsc.orgresearchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner–von Miller, Combes, and Friedländer reactions, have been supplemented by modern, more sustainable approaches. imist.maimist.ma These include metal-catalyzed cross-coupling reactions, C-H activation/functionalization, and multi-component reactions, which offer greater control over regioselectivity and functional group tolerance. imist.maimist.ma The derivatization of the quinoline ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Overview of Amide-Functionalized Organic Compounds in Contemporary Research

Amide bonds are fundamental building blocks in chemistry and biology, most notably forming the backbone of peptides and proteins. In synthetic organic chemistry, amide-functionalized compounds are of immense importance due to their chemical stability and ability to participate in hydrogen bonding. rsc.org The introduction of amide groups can significantly influence a molecule's solubility, lipophilicity, and binding affinity to biological targets. Research into amide synthesis and functionalization is a vibrant area, with a focus on developing milder and more efficient coupling methods to overcome the challenges associated with the traditionally harsh conditions required for their formation. molport.com The malonamide (B141969) moiety, which features two amide groups attached to a central methylene (B1212753), is of particular interest due to its chelating properties and its presence in various pharmacologically active molecules. rsc.orgrsc.org

Rationale for Investigating 2-(Quinolin-4-yl)propanediamide

The specific compound, 2-(Quinolin-4-yl)propanediamide, represents an intriguing target for synthetic investigation. It combines the well-established quinoline scaffold with a propanediamide side chain at the 4-position. While numerous quinoline-carboxamides have been synthesized and studied, the literature on this exact propanediamide derivative is sparse, highlighting a gap in the chemical space of quinoline derivatives.

The structure of 2-(Quinolin-4-yl)propanediamide presents a unique combination of a quinoline core linked to a malonamide-like functional group via a methylene bridge. The propanediamide moiety introduces two primary amide groups, which can act as both hydrogen bond donors and acceptors, potentially influencing the molecule's solid-state structure and solubility.

The synthesis of this compound would likely involve a multi-step process, presenting several challenges:

Introduction of the Propanedioic Acid Moiety: A key step would be the introduction of a two-carbon unit with two carboxyl functionalities (or their synthetic equivalents) at the 4-position of the quinoline ring. This could potentially be achieved through the reaction of a 4-haloquinoline with a malonic ester derivative or by building the quinoline ring from a precursor already containing the propanedioic acid side chain.

Formation of the Diamide (B1670390): The conversion of the resulting dicarboxylic acid or its ester to the corresponding diamide would require amidation. The synthesis of malonamides can be challenging, with potential side reactions. rsc.orgrsc.org Stepwise amination might be necessary to avoid the formation of symmetrical byproducts if different amide substituents were desired. rsc.org

Control of Reactivity: The quinoline ring itself can influence the reactivity of the side chain, and vice versa. The choice of reagents and reaction conditions would be crucial to avoid undesired reactions on the quinoline nucleus, such as nucleophilic substitution or reactions involving the nitrogen atom.

The synthesis of quinoline-4-carboxamides has been approached through various methods, including the coupling of quinoline-4-carboxylic acids with amines using coupling agents, and cascade reactions of isatins with 1,1-enediamines. scispace.comacs.org These methodologies could potentially be adapted for the synthesis of 2-(Quinolin-4-yl)propanediamide.

Research Findings

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| Isatins and 1,1-enediamines | Cascade Reaction | One-step synthesis of multisubstituted quinoline-4-carboxamides. | acs.org |

| Ketoxime acetates and isatins | I2-mediated synthesis | Metal-free generation of iminyl radicals for heterocycle interconversion. | thieme-connect.com |

| N-vinyl-isatins and primary amines | One-pot method | Efficient synthesis of quinoline-4-carboxamides under reflux conditions. | imist.ma |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid and amino esters | Peptidic coupling | Synthesis of quinoline-carboxamides with good yields. | scispace.com |

The synthesis of malonamides has also been extensively studied, with methods developed for both symmetrical and non-symmetrical derivatives.

| Starting Materials | Reaction Type | Key Features | Reference(s) |

| Isocyanates and β-ketoamides | MgCl2-mediated nucleophilic addition/deacetylation | Atom-economical and flexible method for non-symmetrical malonamides. | rsc.orgrsc.org |

| Malonyl chlorides and amines | Acylation | A common method for the synthesis of malonamide derivatives. | researchgate.net |

These established synthetic protocols for quinoline-4-carboxamides and malonamides provide a strong foundation for the future development of a synthetic route to 2-(Quinolin-4-yl)propanediamide.

Properties

CAS No. |

10147-04-3 |

|---|---|

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

2-quinolin-4-ylpropanediamide |

InChI |

InChI=1S/C12H11N3O2/c13-11(16)10(12(14)17)8-5-6-15-9-4-2-1-3-7(8)9/h1-6,10H,(H2,13,16)(H2,14,17) |

InChI Key |

SLILCKWNUBMXTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)N)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Quinolin 4 Yl Propanediamide and Its Analogs

Strategies for the Formation of the Quinoline-4-yl Moiety

The construction of the quinoline (B57606) ring system is a well-established field in heterocyclic chemistry, with numerous methods available that start from aniline (B41778) derivatives. researchgate.net These strategies can be broadly categorized into classic cyclization reactions, often performed under harsh thermal or acidic conditions, and modern catalytic approaches that offer milder conditions and improved efficiency. nih.govacs.org

Several classic named reactions provide reliable access to the quinoline core, each with distinct starting materials and mechanistic pathways that allow for the introduction of substituents at various positions, including the crucial C4 position. nih.govtubitak.gov.tr

The Gould-Jacobs reaction is a powerful and widely used method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which are key precursors for 4-substituted quinolines. wikipedia.orgmdpi.com The reaction sequence typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. nih.govwikipedia.org This is followed by a thermally induced intramolecular cyclization, often in a high-boiling point solvent like diphenyl ether, to yield a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comnih.gov Subsequent saponification of the ester to the carboxylic acid and a final decarboxylation step furnishes the 4-hydroxyquinoline. wikipedia.orgwikidoc.org

The general mechanism involves an initial nucleophilic attack by the aniline nitrogen, followed by ethanol (B145695) elimination to create the condensation product. wikipedia.org A 6-electron cyclization reaction then occurs at high temperatures, leading to the formation of the quinoline ring system. wikipedia.orgablelab.eu

Key Adaptations and Research Findings:

Microwave Irradiation: To circumvent the often harsh thermal conditions and long reaction times, microwave irradiation has been employed to accelerate the cyclization step, significantly reducing reaction times and often improving yields. ablelab.euresearchgate.net

Solvent-Free Conditions: Research has demonstrated that the intramolecular cyclization can be conducted without a solvent at high temperatures (near 400 °C), offering a more energy-efficient and environmentally friendly process with simplified product work-up. researchgate.net

Intermediate for Target Compound Synthesis: The 4-hydroxyquinolines produced via the Gould-Jacobs reaction are critical intermediates. They can be readily converted to 4-chloroquinolines by treatment with reagents like phosphorus oxychloride. nih.gov These 4-chloroquinolines are electrophilic and can undergo nucleophilic substitution with carbanions, such as diethyl sodiomethylmalonate, to introduce the carbon framework necessary for the propanediamide side chain, yielding substituted ethyl 2-(quinolin-4-yl)propanoates. nih.gov

| Reaction | Reactants | Conditions | Product | Reference(s) |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 1) Condensation; 2) Thermal cyclization (e.g., in diphenyl ether); 3) Saponification (NaOH); 4) Decarboxylation | 4-Hydroxyquinoline | wikipedia.orgwikidoc.org |

| Conversion to Intermediate | 4-Hydroxyquinoline, POCl₃ | Heating | 4-Chloroquinoline (B167314) | nih.gov |

| Side Chain Introduction | 4-Chloroquinoline, Diethyl sodiomethylmalonate | Heating in DMF | Ethyl 2-(quinolin-4-yl)propanoate | nih.gov |

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) provides a direct route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. wikipedia.orgiipseries.org This method is particularly valuable as the resulting carboxylic acid at the C4 position serves as a versatile functional handle for further derivatization.

The mechanism initiates with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with a ketone or aldehyde to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.org

Key Modifications and Research Findings:

Modified Procedures: To improve yields and reduce side reactions, a modified procedure involves the pre-reaction of isatin with the base to ensure complete ring opening before the addition of the carbonyl component. sciencemadness.org

Microwave-Assisted Synthesis: The application of microwave irradiation has been reported to accelerate the Pfitzinger reaction, offering a faster and more efficient protocol. researchgate.net

Aqueous Conditions: A notable modification involves conducting the reaction in water, which serves as a green solvent and can simplify the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.net

Substrate Scope: The reaction has been successfully applied to a wide range of carbonyl compounds, including chalcones, leading to a variety of 2,3-disubstituted quinoline-4-carboxylic acids. chemicalpapers.com This versatility allows for the synthesis of complex quinoline cores that can be further elaborated into target analogs.

| Reaction | Reactants | Conditions | Product | Reference(s) |

| Pfitzinger Reaction | Isatin, Carbonyl Compound (Ketone/Aldehyde) | Strong base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgiipseries.org |

| Halberkann Variant | N-acyl isatin | Base | 2-Hydroxy-quinoline-4-carboxylic acid | wikipedia.org |

The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgmdpi.com It serves as a valuable alternative to the Pfitzinger reaction. wikipedia.org The precise reaction mechanism is not definitively known, but two primary pathways have been proposed. One involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org

Key Adaptations and Research Findings:

Hydrogen-Transfer Variant: A significant advancement is the Doebner hydrogen-transfer reaction. nih.govnih.gov This modification addresses the low yields often observed with electron-deficient anilines in the conventional Doebner reaction. nih.gov The mechanism involves a hydrogen transfer between a dihydroquinoline intermediate and an imine, which facilitates the oxidation to the final quinoline product. nih.gov This approach has demonstrated high substrate generality and can be performed on a large scale. nih.govfigshare.com

Catalysis: The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Recently, p-toluenesulfonic acid (p-TSA) has been used as an effective catalyst in green solvent systems like water and ethylene (B1197577) glycol. figshare.com

| Reaction | Reactants | Conditions | Product | Reference(s) |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Heating | Quinoline-4-carboxylic acid | wikipedia.org |

| Doebner Hydrogen-Transfer | Electron-deficient Aniline, Aldehyde, Pyruvic Acid | Optimized conditions to promote hydrogen transfer | Quinoline-4-carboxylic acid (improved yield) | nih.gov |

The Combes and Riehm syntheses offer pathways to quinolines with different substitution patterns.

Combes Synthesis: This reaction involves the condensation of an aniline with a β-diketone under strong acid catalysis (e.g., concentrated sulfuric acid) to form 2,4-disubstituted quinolines. iipseries.orgyoutube.com The mechanism proceeds through the formation of an enamine intermediate, followed by protonation of the ketone and acid-catalyzed cyclization and dehydration. iipseries.orgyoutube.com This method directly places a substituent at the C4 position, which can be tailored by the choice of the β-diketone.

Riehm Synthesis: The Riehm synthesis produces quinoline derivatives by heating an arylamine hydrochloride with a ketone, sometimes with the addition of a catalyst like aluminum chloride. weebly.com This method can be used to synthesize 2,4-disubstituted quinolines. iipseries.org

| Synthesis | Reactants | Conditions | Product | Reference(s) |

| Combes Synthesis | Aniline, β-Diketone | Concentrated H₂SO₄, Heat | 2,4-Disubstituted quinoline | iipseries.orgyoutube.com |

| Riehm Synthesis | Arylamine hydrochloride, Ketone | Prolonged heating, +/- Lewis acid | Substituted quinoline | iipseries.orgweebly.com |

In recent years, modern catalytic methods have emerged to address the limitations of classical syntheses, such as harsh reaction conditions and limited functional group tolerance. acs.orgmdpi.com These approaches often utilize transition metals or nanocatalysts to achieve higher efficiency, selectivity, and greener reaction profiles.

Key Research Findings:

Palladium-Catalyzed Dehydrogenative Coupling: An efficient strategy for constructing 4-substituted quinolines involves a palladium(II)-catalyzed intramolecular C–H alkenylation reaction. mdpi.com This process, also known as an oxidative Mizoroki–Heck reaction, creates a direct coupling between an aromatic C–H bond and an olefinic C–H bond. mdpi.com By carefully choosing the reaction conditions, this method can selectively yield 4-substituted quinolines. mdpi.com

Nanocatalysis: The use of nanocatalysts offers significant advantages, including high yields, short reaction times, low catalyst loading, and catalyst recyclability. nih.gov For instance, magnetic iron oxide nanoparticles (Fe₃O₄) functionalized with a Brønsted acidic ionic liquid have been successfully used to catalyze the Friedländer reaction between 2-aminoaryl ketones and 1,3-dicarbonyl compounds under solvent-free conditions. nih.gov While the Friedländer synthesis typically yields 2,3-substituted quinolines, nanocatalysts have also been applied to Doebner-type reactions to produce 2-aryl-quinoline-4-carboxylic acid derivatives in good yields. nih.gov

Copper and Cobalt Catalysis: Transition metals like copper and cobalt have been employed in one-pot reactions to generate quinoline scaffolds. Copper acetate (B1210297) has been shown to catalyze the reaction of saturated ketones with anthranils to produce 3-substituted quinoline derivatives. mdpi.com Ligand-free cobalt catalysts have enabled the cyclization of 2-aminoaryl alcohols with ketones to form quinolines under mild conditions. mdpi.com

| Approach | Catalyst | Reactants | Key Features | Reference(s) |

| Dehydrogenative Coupling | Palladium(II) | N-allyl anilines | Intramolecular C-H alkenylation to form 4-substituted quinolines. | mdpi.com |

| Nanocatalysis (Friedländer) | Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketone, 1,3-Dicarbonyl compound | Solvent-free, reusable catalyst, high yield. | nih.gov |

| Nanocatalysis (Doebner-type) | Nanocatalyst | Pyruvic acid, 1-Naphthylamine, Benzaldehydes | Solvent-free, short reaction times, good yields of 2-aryl-quinoline-4-carboxylic acids. | nih.gov |

| Cobalt-Catalyzed Cyclization | Ligand-free Cobalt | 2-Aminoaryl alcohol, Ketone | One-pot synthesis under mild conditions. | mdpi.com |

Modern Catalytic Approaches for Quinoline Ring Construction

Transition Metal-Catalyzed Annulation Reactions (e.g., Palladium-catalyzed)

Transition metal catalysis, particularly with palladium, has become a cornerstone for the synthesis of quinoline scaffolds due to its efficiency and broad substrate scope. rsc.orgscispace.com These methods often proceed under milder conditions than classical syntheses like the Doebner–von Miller or Skraup reactions. scispace.commdpi.com

Palladium-catalyzed reactions offer several advantages, including the ability to construct polysubstituted quinolines from readily available starting materials. rsc.org For instance, a one-pot synthesis of quinolines from 2-amino aromatic ketones and alkynes has been developed, providing an alternative route to these heterocyclic systems. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids, bases, or other additives and tolerates a variety of functional groups. rsc.orgscispace.com This method is based on the oxidation of an allyl alcohol to an α,β-unsaturated aldehyde, which then condenses with an aniline to form an imine intermediate that subsequently cyclizes. scispace.com

Furthermore, palladium-catalyzed dehydrogenative coupling presents an efficient strategy for constructing the quinoline scaffold. researchgate.net This atom-economical approach can selectively yield quinolines in moderate to good yields. researchgate.net Cascade reactions catalyzed by palladium have also been developed, such as the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, offering an efficient pathway to quinolines. nih.gov

Recent advancements have also focused on the synergistic use of transition metals and other techniques. For example, dual transition metal-visible light photoredox catalysis has been employed for the synthesis of quinoline derivatives using dioxygen as an oxygen source. researchgate.net This method allows for the direct oxidative cyclization of aromatic enamines with alkynes or alkenes under mild conditions, utilizing copper or palladium catalysts. researchgate.net

Below is a table summarizing various transition metal-catalyzed reactions for quinoline synthesis:

| Catalyst/Reagent | Starting Materials | Product | Key Features |

| Palladium(II) acetate | Aryl allyl alcohols, Anilines | Quinolines | Additive-free, broad substrate scope. rsc.orgscispace.com |

| Palladium catalyst | 2-Amino aromatic ketones, Alkynes | Polysubstituted quinolines | One-pot synthesis. rsc.org |

| Palladium catalyst | o-Aminocinnamonitriles, Arylhydrazines | Quinolines | Denitrogenative cascade reaction. nih.gov |

| Rhodium(III) catalyst | Anilines, Alkynes | Quinolines | C-H activation/cyclization. organic-chemistry.org |

| Copper(I) catalyst | Ammonium salts, Anthranils | 2,3-Diaroylquinolines | [4 + 1 + 1] annulation, mild conditions. mdpi.com |

| Cobalt(III) catalyst | Acetophenone, Aniline | Quinolines | C-H activation/cyclization, high yields. mdpi.com |

Metal-Free and Organocatalytic Strategies

In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic strategies for quinoline synthesis have gained significant traction. mdpi.comchemrxiv.org These approaches avoid the use of potentially toxic and expensive transition metals. chemrxiv.org

One notable strategy involves an organoiodine-catalyzed electrophilic arene C(sp²)-H amination to produce 2-quinolones. chemrxiv.org This method utilizes a readily available organo-iodine catalyst and an external oxidant to generate a key nitrenium ion intermediate, which then undergoes cyclization. chemrxiv.org This approach is advantageous due to the use of environmentally friendly aryl iodide as a catalyst and commercially available starting materials. chemrxiv.org

Modifications to classic quinoline syntheses have also been developed to eliminate the need for metal catalysts. For example, variations of the Skraup reaction have been reported using microwave irradiation or ionic liquids, leading to increased reaction efficiency. mdpi.com Similarly, a Doebner-like process has been developed that uses hydrogen peroxide as an environmentally friendly oxidant. mdpi.com

Furthermore, direct oxidative cyclocondensation reactions of N,N-dimethyl enaminones with o-aminobenzyl alcohols provide a transition-metal-free route to 3-substituted or 3,4-disubstituted quinolines. frontiersin.org This reaction proceeds through a C(sp³)-O bond cleavage and the formation of C=N and C=C bonds during the oxidative cyclization. frontiersin.org Another metal-free approach involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylbenzothiazoles or 2-methylquinolines with 2-styrylanilines. acs.org

A summary of selected metal-free and organocatalytic strategies is presented below:

| Catalyst/Reagent | Starting Materials | Product | Key Features |

| Organo-iodide catalyst, mCPBA | N-activated substrates | 2-Quinolones | Electrophilic arene C(sp²)-H amination. chemrxiv.org |

| H₂O₂, AlCl₃ (catalytic) | Aniline, Aldehyde | 2,3-Disubstituted quinolines | Doebner-like process, green oxidant. mdpi.com |

| TsOH | N,N-Dimethyl enaminones, o-Aminobenzyl alcohols | 3-Substituted or 3,4-disubstituted quinolines | Direct oxidative cyclocondensation. frontiersin.org |

| None | 2-Methylbenzothiazoles/quinolines, 2-Styrylanilines | Functionalized quinolines | C(sp³)–H bond functionalization, tandem cyclization. acs.org |

Oxidative Annulation and Photo-Induced Cyclization

Oxidative annulation and photo-induced cyclization represent modern and efficient strategies for the synthesis of quinolines, often proceeding under mild and environmentally benign conditions. mdpi.comrsc.org These methods leverage the power of oxidants and light to drive the formation of the quinoline ring system. mdpi.comrsc.org

Recent advancements in oxidative annulation techniques highlight the synergistic roles of catalysts, oxidants, and solvents in improving reaction efficiency. mdpi.com These strategies include C–H bond activation and dehydration coupling. mdpi.com For example, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols has been developed using anthraquinone (B42736) as an organic small-molecule photocatalyst and DMSO as the oxidant. organic-chemistry.org This method allows for the synthesis of quinolines at room temperature. organic-chemistry.org

Photo-induced reactions offer a metal-free and oxidant-free alternative for quinoline synthesis. A notable example is the photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines to afford 6-phenylbenzo[h]quinolines. rsc.org This reaction proceeds through a 6π-electrocyclization, a scispace.comCurrent time information in Bangalore, IN.-H shift, and tautomerization upon irradiation with UV light. rsc.org This protocol is characterized by its high atom efficiency and mild reaction conditions. rsc.org

Another innovative approach combines photoredox catalysis with other catalytic cycles. For instance, a dual transition metal-visible light photoredox catalysis has been developed for the synthesis of quinoline derivatives, utilizing dioxygen as a green oxidant. researchgate.net This method enables the direct oxidative cyclization of aromatic enamines with alkynes or alkenes under mild conditions. researchgate.net

Synthesis of the Propanediamide Functionality

The propanediamide moiety is a key structural feature of the target molecule. Its synthesis typically involves the formation of amide bonds, for which a variety of reliable methods have been established.

Amidation Reactions and Coupling Reagents

The formation of the propanediamide functionality is most commonly achieved through amidation reactions. This involves the coupling of a malonic acid derivative with an appropriate amine. A wide array of coupling reagents has been developed to facilitate this transformation, ensuring high yields and minimizing side reactions. peptide.comorganic-chemistry.org

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). peptide.comfishersci.co.uk These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine. fishersci.co.uk To suppress racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are often employed. peptide.comorgsyn.org

Other classes of coupling reagents include phosphonium (B103445) salts like (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). peptide.com These reagents are known for their high efficiency and ability to promote rapid amide bond formation with minimal epimerization. peptide.com

The synthesis of N,N'-bis(substituted)propanediamides can be achieved by reacting a propanedioic acid derivative, such as malonyl chloride or diethyl malonate, with two equivalents of an amine. sci-hub.se The choice of solvent and reaction conditions can be optimized to ensure complete reaction and facilitate purification.

A selection of common amide coupling reagents is provided in the table below:

| Reagent Class | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC-HCl | Widely used, form reactive O-acylisourea intermediates. peptide.comfishersci.co.uk |

| Phosphonium Salts | PyAOP, BOP | Highly effective, especially for challenging couplings. peptide.com |

| Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, low racemization. peptide.com |

| Other | T3P®, Ynamides | Metal-free, mild reaction conditions. organic-chemistry.org |

Stereoselective Approaches to the Propanediamide Core

While the parent propanediamide core is achiral, the introduction of substituents can create stereogenic centers. Stereoselective synthesis is crucial for preparing enantiomerically pure analogs, which is often necessary for biological applications. scispace.commsu.edu

Stereoselectivity can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. msu.edu For instance, a chiral amine can be coupled with a malonic acid derivative to introduce stereochemistry into the final product.

Biocatalysis offers a powerful tool for stereoselective synthesis. scispace.com Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, allowing for the separation of enantiomers. scispace.com For example, lipase-catalyzed acylation can selectively modify one enantiomer of a racemic alcohol or amine, facilitating their separation. scispace.com

Modern methods for the stereoselective synthesis of complex molecules often involve asymmetric catalysis. nih.gov While not directly applied to the unsubstituted propanediamide core, these principles are fundamental for creating chiral analogs. For example, in the synthesis of more complex structures containing a propanediamide-like fragment, stereoselective methods such as asymmetric hydrogenation or diastereoselective cyclization are employed. acs.orgresearchgate.net

Convergent and Divergent Synthetic Routes to the Integrated 2-(Quinolin-4-yl)propanediamide Structure

The assembly of the final 2-(quinolin-4-yl)propanediamide structure can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of final products. wikipedia.org This strategy is particularly useful for generating a library of analogs for structure-activity relationship studies. In the context of 2-(quinolin-4-yl)propanediamide, a divergent approach might involve the synthesis of a quinoline core with a versatile functional group at the 4-position, which can then be reacted with a range of different propanediamide synthons. This allows for the rapid generation of diverse structures from a single advanced intermediate. wikipedia.org Diversity-oriented synthesis (DOS) is a powerful application of the divergent strategy, aiming to create skeletally diverse molecules. wikipedia.org

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis. For the efficient production of a single target molecule, a convergent route is often preferred. acs.org For the exploration of chemical space and the generation of a library of related compounds, a divergent approach is more advantageous. wikipedia.org

Chemo- and Regioselective Considerations in Coupling Reactions

Achieving the desired connectivity in the synthesis of 2-(quinolin-4-yl)propanediamide and its analogs is a significant challenge, necessitating precise control over chemo- and regioselectivity. The quinoline ring possesses multiple reactive sites, and directing reactions to a specific position, such as C4 for the attachment of the propanediamide moiety and C2 for potential further substitution, is paramount.

Regioselectivity in C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles like quinoline. The inherent electronic properties of the quinoline nucleus often direct reactions to specific positions. However, achieving selectivity that deviates from the natural reactivity requires specialized strategies. For instance, rhodium(III)-catalyzed C-H activation of quinoline N-oxides can lead to highly selective C-8 functionalization. acs.org To achieve functionalization at other sites, such as the C2 or C4 position, different catalytic systems are necessary. Palladium-catalyzed C-H functionalization is a versatile method, but controlling the regioselectivity between the C2 and other positions can be challenging and is often influenced by the directing group, ligands, and reaction conditions. nih.gov For example, the use of quinoline N-oxides can serve as a directing group to facilitate C2-arylation with aryl bromides. mdpi.com

Chemoselectivity in Coupling Reactions: Chemoselectivity, the ability to react with one functional group in the presence of others, is crucial when assembling the propanediamide side chain or modifying a pre-existing quinoline core. For instance, in a molecule containing multiple halogen atoms, a site-selective Suzuki-Miyaura coupling might be employed to introduce an aryl group at a specific position without affecting other reactive sites. nih.gov Similarly, selective amination reactions can be performed chemo-selectively on a quinoline derivative bearing other functional groups. nih.gov The choice of catalyst and reaction conditions is critical; for example, copper catalysts have been used for the carbamoylation of quinoline N-oxides with hydrazinecarboxamides, selectively forming a C-C(O)NHR bond at the C2 position. mdpi.com The synthesis of quinoline derivatives often involves multi-step sequences where functional groups introduced in one step must be stable to the conditions of subsequent reactions. researchgate.net

The table below illustrates examples of regioselective functionalization on the quinoline ring using different catalytic systems.

| Catalytic System | Position | Reaction Type | Key Features | Reference |

| Rh(III) / N-Oxide | C-8 | Alkylation/Alkynylation | High efficiency at room temperature, excellent regioselectivity. acs.org | acs.org |

| Pd(OAc)₂ / Ag₂CO₃ | C-2 | Arylation | Uses quinoline N-oxide as a directing group for arylation with unactivated benzene (B151609). mdpi.com | mdpi.com |

| CuBr / TBHP | C-2 | Carbamoylation | Direct copper-catalyzed reaction with hydrazinecarboxamides. mdpi.com | mdpi.com |

| Co(III) / DMSO | C-H/C-H | Cyclization | Directs synthesis of quinolines from anilines and alkynes. organic-chemistry.org | organic-chemistry.org |

Optimization of Reaction Conditions and Process Intensification

Optimizing reaction conditions is a critical step in developing a robust and efficient synthesis. This involves the systematic variation of parameters such as solvents, catalysts, temperature, and reaction time to maximize yield and purity. Process intensification aims to make chemical manufacturing more sustainable and cost-effective, often through the use of green chemistry principles. benthamdirect.com

Solvent Effects and Green Chemistry Methodologies

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reactant solubility, reaction rates, and even selectivity. researchgate.net In recent years, there has been a significant shift towards "green" solvents and methodologies to reduce the environmental impact of chemical synthesis. benthamdirect.comtandfonline.com

Solvent Selection: The synthesis of quinoline derivatives has been studied in a variety of solvents. Polar solvents like acetonitrile (B52724) (MeCN) and ethanol have been shown to be superior to nonpolar solvents like toluene (B28343) for certain reactions, leading to better yields and shorter reaction times. researchgate.netnih.gov This is often attributed to the enhanced solubility of reactants and the ability of the solvent to stabilize charged intermediates or transition states. researchgate.net In some cases, a mixture of solvents, such as DMF/water, is optimal for specific transformations like Suzuki couplings. nih.gov

Green Chemistry Approaches:

Water as a Solvent: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. rsc.org Several methods for quinoline synthesis have been developed that utilize water as the reaction medium, often leading to high selectivity and simple processing. tandfonline.comrsc.org

Solvent-Free Reactions: Conducting reactions without a solvent, or under "neat" conditions, is another key green chemistry principle. ua.es These reactions, often assisted by microwave irradiation, can be faster, more efficient, and produce less waste than traditional methods. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating organic reactions. tandfonline.com It allows for rapid heating, often leading to dramatically reduced reaction times and improved yields for the synthesis of quinoline derivatives. tandfonline.comrsc.org

Recyclable Catalysts: The development of catalysts that can be easily recovered and reused is a cornerstone of green chemistry. This includes heterogeneous catalysts and nanocatalysts which can be separated from the reaction mixture by simple filtration or centrifugation. researchgate.netacs.orgacs.org

The following table summarizes the effect of different solvents on the yield of a model reaction for quinoline synthesis.

| Solvent | Yield (%) | Reaction Time | Reference |

| MeCN | High | Optimized | nih.gov |

| THF | High | Optimized | nih.gov |

| Ethanol | Low | - | nih.gov |

| Toluene | Low | - | nih.gov |

| DMSO | Low | - | nih.gov |

| Water | 75-93% | 10-15 min (Microwave) | tandfonline.com |

| PEG 400-Water | High | - | researchgate.net |

| Solvent-Free | High | Varies | rsc.orgua.es |

Catalyst Development and Ligand Design

The catalyst is the heart of many modern synthetic reactions, and its development is a continuous area of research. For the synthesis of quinoline-based structures, transition-metal catalysts, particularly those based on palladium, copper, and rhodium, are widely used. nih.govresearchgate.netresearchgate.net The performance of these metal catalysts is intimately linked to the ligands that coordinate to the metal center. nih.gov

Catalyst Selection:

Palladium: Palladium complexes are highly versatile and are frequently used for C-H functionalization and cross-coupling reactions to build the quinoline core or add substituents. nih.gov Palladium-catalyzed reactions can be used to form a variety of bonds, including C-O, C-N, and C-C. nih.gov

Copper: As a more economical and less toxic alternative to precious metals, copper catalysts have gained significant attention. researchgate.net Copper-catalyzed annulation reactions have proven to be powerful methods for synthesizing quinolines and their derivatives. researchgate.net

Other Metals: Other metals like cobalt, rhodium, and iron have also been employed as catalysts for quinoline synthesis, each offering unique reactivity and selectivity profiles. acs.orgorganic-chemistry.orgua.es For example, a phosphine-based pincer chromium (II) catalyst has shown promise in Friedländer quinoline synthesis. researchgate.net

Ligand Design: Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and controlling selectivity. nih.gov The development of new ligand scaffolds is a key driver of innovation in catalysis. acs.org

Influencing Reactivity and Selectivity: The electronic and steric properties of a ligand can be fine-tuned to achieve a desired outcome. For example, sterically demanding, electron-rich phosphine (B1218219) ligands can increase the efficiency of Pd(0)-catalyzed cross-coupling reactions. nih.gov For Pd(II)-catalyzed C-H functionalization, ligands such as mono-N-protected amino acids and substituted pyridines have been developed to tackle challenging substrates. nih.govacs.org

Substrate as Ligand: In some cases, the substrate itself can act as a ligand. It has been shown that in certain palladium-catalyzed reactions, the quinoline substrate can coordinate to the palladium center through its nitrogen atom, facilitating the reaction without the need for an external ligand. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that form strong bonds with metal centers, leading to highly stable and active catalysts. snnu.edu.cn Palladium complexes with quinoline-functionalized NHC ligands have been synthesized and studied for their catalytic applications. snnu.edu.cn

The table below provides an overview of different catalyst systems used in the synthesis of quinoline derivatives.

| Catalyst | Ligand Type | Reaction Type | Key Features | Reference |

| Pd(acac)₂ | 2,6-pyridinedicarboxylate | C-H Functionalization | Ligand-directed functionalization. nih.gov | nih.gov |

| Copper Salts | Various | Annulation/Coupling | Economical, low toxicity, versatile for C-C and C-N bond formation. researchgate.net | researchgate.net |

| Rh(III) complexes | - | C-H Activation | Enables highly selective C2 activation of heteroarenes. mdpi.com | mdpi.com |

| Fe(OTf)₃ | - | C-C Bond Formation | Efficient for activating terminal alkyne C-H bonds under solvent-free conditions. rsc.org | rsc.org |

| Pd(COD)Cl₂ | Quinoline-functionalized NHC | Cross-Coupling | Forms stable and active catalysts. snnu.edu.cn | snnu.edu.cn |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Quinolin 4 Yl Propanediamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution.

To unambiguously assign all proton (¹H) and carbon (¹³C) signals in the NMR spectra of 2-(quinolin-4-yl)propanediamide, a series of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-(quinolin-4-yl)propanediamide, COSY would reveal correlations between the methine proton of the propanediamide chain and the protons on the adjacent methylene (B1212753) group, as well as couplings between the aromatic protons on the quinoline (B57606) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for each protonated carbon in the molecule, such as the CH, CH₂, and aromatic CH groups.

A hypothetical table of expected 2D NMR correlations for 2-(quinolin-4-yl)propanediamide is presented below.

| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| Quinoline H-2 | H-3 | C-2 | C-3, C-4, C-8a |

| Quinoline H-3 | H-2 | C-3 | C-2, C-4, C-4a |

| Quinoline H-5 | H-6 | C-5 | C-4, C-6, C-7, C-8a |

| Quinoline H-6 | H-5, H-7 | C-6 | C-5, C-7, C-8, C-4a |

| Quinoline H-7 | H-6, H-8 | C-7 | C-5, C-6, C-8, C-8a |

| Quinoline H-8 | H-7 | C-8 | C-6, C-7, C-8a, C-4a |

| Propanediamide CH | CH₂ | C-α | C=O, C-4 (Quinoline) |

| Propanediamide CH₂ | CH | C-β | C=O, C-α |

| Amide NH₂ | - | - | C=O |

The propanediamide side chain of 2-(quinolin-4-yl)propanediamide possesses rotational freedom around its single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into the conformational dynamics of the molecule. By analyzing changes in the NMR line shapes, it is possible to determine the energy barriers for bond rotation and identify the preferred conformations of the molecule in solution.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of 2-(quinolin-4-yl)propanediamide.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For 2-(quinolin-4-yl)propanediamide, characteristic fragmentation patterns would be expected, such as the loss of the amide groups and cleavage of the propanediamide side chain. A hypothetical fragmentation table is provided below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of an ammonia molecule from a primary amide |

| [M+H]⁺ | [M+H - CONH₂]⁺ | CONH₂ | Cleavage of the amide group |

| [M+H]⁺ | Quinoline-CH=CH₂⁺ | C₂H₄N₂O₂ | Cleavage of the propanediamide side chain |

| Quinoline-CH=CH₂⁺ | Quinoline⁺ | C₂H₂ | Loss of acetylene from the vinylquinoline fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 2-(Quinolin-4-yl)propanediamide, yielding key information such as:

Crystal System and Space Group: Defining the symmetry and periodic arrangement of the molecules in the crystal.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Atomic Coordinates: The exact position of every atom within the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Precise geometric parameters that confirm the connectivity and conformation of the molecule.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

Interactive Data Table: Hypothetical Crystallographic Data for 2-(Quinolin-4-yl)propanediamide

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₂H₁₁N₃O₂ | The elemental composition of the molecule. |

| Formula Weight | 229.24 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequent space group indicating specific symmetries. |

| a (Å) | Value not available | Unit cell dimension. |

| b (Å) | Value not available | Unit cell dimension. |

| c (Å) | Value not available | Unit cell dimension. |

| β (°) | Value not available | Unit cell angle. |

| Volume (ų) | Value not available | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Calculated Density (g/cm³) | Value not available | The theoretical density of the crystal. |

Note: The values in this table are illustrative examples and not based on experimental data for the specified compound.

Analysis of Intermolecular Interactions in the Crystal Lattice

The stability of a crystal structure is governed by a network of non-covalent intermolecular interactions. For 2-(Quinolin-4-yl)propanediamide, which contains hydrogen bond donors (N-H from the amide) and acceptors (O=C from the amide, N from the quinoline ring), as well as an aromatic system, several key interactions would be anticipated:

π-π Stacking: The quinoline ring system is likely to engage in π-π stacking interactions with neighboring rings, contributing to the cohesion of the crystal lattice.

C-H···π Interactions: Weaker interactions between C-H bonds and the aromatic quinoline ring could also play a role in the crystal packing.

Analysis of these interactions, often visualized using Hirshfeld surface analysis, provides insight into the forces that direct the self-assembly of the molecules into a crystalline solid.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 2-(Quinolin-4-yl)propanediamide, characteristic absorption bands would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring is a chromophore that absorbs UV light, and the specific wavelengths of maximum absorbance (λmax) are sensitive to the molecular structure and solvent environment.

Interactive Data Table: Expected Spectroscopic Data Ranges for 2-(Quinolin-4-yl)propanediamide

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Expected Assignment |

| IR | 3400-3100 | N-H stretching (amide) |

| IR | 3100-3000 | Aromatic C-H stretching (quinoline) |

| IR | 1680-1630 | C=O stretching (Amide I band) |

| IR | 1620-1550 | N-H bending (Amide II band) |

| IR | 1600-1450 | C=C and C=N stretching (quinoline ring) |

| UV-Vis | 220-250 nm | π → π* transitions (quinoline ring) |

| UV-Vis | 300-330 nm | n → π* or π → π* transitions (quinoline ring) |

Note: These are typical ranges for the assigned functional groups and chromophores. Precise values would require experimental measurement.

Advanced Spectroscopic Methods (e.g., Raman, Mössbauer if applicable)

Raman Spectroscopy is a complementary technique to IR spectroscopy. It detects molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-(Quinolin-4-yl)propanediamide, Raman spectroscopy would be especially useful for characterizing the vibrations of the aromatic quinoline ring system. Strong signals for the C=C stretching modes of the quinoline ring would be expected.

Mössbauer Spectroscopy is not applicable to this compound, as it requires the presence of specific isotopes (like ⁵⁷Fe or ¹¹⁹Sn) that are not present in 2-(Quinolin-4-yl)propanediamide.

Computational and Theoretical Investigations of 2 Quinolin 4 Yl Propanediamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. rsc.orgnih.gov DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are frequently employed to model quinoline-based compounds, providing a balance between computational cost and accuracy. nih.govnih.gov

The first step in most computational analyses is the determination of the molecule's most stable three-dimensional structure through geometric optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT calculations are used to establish the planarity of the quinoline ring and the orientation of its substituents. rsc.org The analysis of the potential energy surface helps identify various stable conformers and the energy barriers between them, defining the molecule's conformational landscape. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of this investigation. rsc.orgscirp.org

HOMO & LUMO: The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors. A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. rsc.org In quinoline derivatives, the charge density of the HOMO is often distributed across the quinoline ring and amide groups, while the LUMO's density may be concentrated on the quinoline ring itself. rsc.org

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecular surface. nih.gov These maps are used to predict how a molecule will interact with other chemical species. Red-colored regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor) and are prone to nucleophilic attack. This analysis helps identify reactive sites within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Quinoline Derivatives

This table illustrates typical HOMO-LUMO energy gaps (ΔE) calculated for various quinoline derivatives using DFT methods. A higher ΔE value generally corresponds to greater molecular stability.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline-Amide Derivative 1 | -6.21 | -2.49 | 3.72 |

| Quinoline-Amide Derivative 2 | -6.15 | -2.55 | 3.60 |

| Quinoline-Amide Derivative 3 | -5.99 | -2.61 | 3.38 |

| Halogenated Quinoline Derivative | -6.50 | -1.70 | 4.80 |

| Basic Quinoline | -6.65 | -1.82 | 4.83 |

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental results. This comparison serves as a powerful method for structural confirmation and allows for the precise assignment of vibrational modes to specific functional groups and atomic motions, such as C-H stretching, C=C ring vibrations, and amide group deformations. researchgate.netresearchgate.net

Often, theoretical frequencies are systematically higher than experimental ones due to the harmonic approximation used in calculations. To correct for this, calculated frequencies are often multiplied by a scaling factor (e.g., 0.961 for B3LYP/6–311++G(d,p)) to improve the agreement with experimental data. nih.gov

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for Quinoline

This table shows a comparison of vibrational frequencies for the core quinoline structure, demonstrating the accuracy of DFT calculations in predicting spectroscopic properties.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H Stretch | 3060 | 3055 |

| C-H Stretch | 3045 | 3048 |

| Ring Stretch | 1620 | 1618 |

| Ring Stretch | 1595 | 1592 |

| C-H in-plane bend | 1430 | 1425 |

| Ring Breathing | 1380 | 1375 |

Note: Frequencies are representative values from DFT studies on the basic quinoline structure. researchgate.net

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. mdpi.comnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

The conformation and behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly useful for studying these effects by placing the molecule in a simulated environment, such as a periodic box of water molecules, to mimic physiological conditions. mdpi.com These simulations can reveal how solvent interactions affect the flexibility of the molecule, the stability of different conformers, and the accessibility of certain functional groups. Quantum chemical calculations can also be performed in both the gas phase and in the presence of a solvent model to quantify the impact of solvation on electronic properties. nih.gov

MD simulations allow for the exploration of a molecule's conformational space over a specific timescale (e.g., 100 nanoseconds). mdpi.com By analyzing the simulation trajectory, researchers can assess the stability of the molecule's structure. Key metrics such as the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (RoG), which indicates the molecule's compactness, are used to monitor structural stability over time. nih.gov Lower and more stable RMSD and RoG values suggest that the molecule maintains a consistent conformation. These simulations are also fundamental for calculating the binding free energy between a ligand and a protein, providing crucial information on the stability of their interaction. nih.gov

Mechanistic Modeling of Synthesis and Transformations

Mechanistic modeling is a cornerstone of computational chemistry, allowing for the in-depth study of how chemical reactions occur. For the synthesis of 2-(quinolin-4-yl)propanediamide, which likely involves the formation of the quinoline core followed by functionalization, density functional theory (DFT) is a commonly employed method. researchgate.netnih.govresearchgate.netrsc.orgnih.gov DFT calculations can map out the potential energy surface of a reaction, identifying the lowest-energy pathways from reactants to products.

A critical aspect of mechanistic modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is pivotal in determining the rate of a chemical reaction. For the synthesis of the quinoline ring system, several named reactions such as the Skraup, Doebner-von Miller, or Friedländer synthesis could be employed. researchgate.netmdpi.comuop.edu.pkiipseries.org Computational analysis of these pathways for the formation of a precursor to 2-(quinolin-4-yl)propanediamide would involve locating the transition states for each elementary step.

For instance, in a Friedländer-type synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group, DFT calculations can elucidate the energies of intermediates and transition states. This analysis helps in understanding the regioselectivity and stereoselectivity of the reaction. The reaction mechanism is scrutinized through calculations that can confirm the proposed pathway and provide a detailed electronic picture of the bond-forming and bond-breaking processes. researchgate.net

Table 1: Hypothetical Transition State Analysis for a Key Step in Quinoline Synthesis

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| C-N Bond Formation | -5.2 | +15.8 | -12.4 | 21.0 |

| Cyclization | -12.4 | +25.1 | -8.7 | 37.5 |

| Dehydration | -8.7 | +10.3 | -25.6 | 19.0 |

Note: This table presents illustrative data typical for DFT calculations of a multi-step organic reaction. The values are hypothetical and serve to demonstrate the type of information obtained from transition state analysis.

Many synthetic routes for quinoline derivatives employ catalysts to enhance reaction rates and selectivity. nih.govnih.govmdpi.com Computational modeling is instrumental in understanding the role of the catalyst in the reaction mechanism. By modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates this step by lowering the activation energy.

For example, if a metal catalyst is used, DFT calculations can model the coordination of the reactants to the metal center, the oxidative addition and reductive elimination steps, and the regeneration of the catalyst. nih.govmdpi.comresearchgate.net These investigations provide valuable insights into the catalyst's activity and can guide the development of more efficient catalytic systems. The calculations can also explore the effect of different ligands on the catalyst's performance.

Advanced Theoretical Approaches

Beyond traditional DFT calculations, emerging theoretical methods are being applied to the study of complex molecules like quinoline derivatives. These advanced approaches promise to accelerate the discovery and design of new compounds with desired properties.

For instance, machine learning (ML) models are being developed to predict the reactive sites of molecules for electrophilic aromatic substitution with high accuracy. researchgate.net These models use quantum mechanics descriptors as input to predict the most likely position for a reaction to occur. Such a tool could be invaluable in predicting the outcomes of reactions involving 2-(quinolin-4-yl)propanediamide and in designing synthetic routes to its derivatives. Machine learning is also being used to predict the products of organic reactions and can be trained on vast datasets of known reactions. researchgate.net

Quantum computing is another frontier in theoretical chemistry that holds immense potential for drug discovery and materials science. quantumzeitgeist.comscquantum.orgcqt.sgyoutube.comfuture-of-computing.com Quantum algorithms are being developed to calculate molecular properties, such as bond energies, with an accuracy that is intractable for classical computers. cqt.sg While still in its early stages, quantum computing could one day be used to accurately simulate the electronic structure of 2-(quinolin-4-yl)propanediamide and its interactions with biological targets, leading to the rational design of new therapeutic agents. quantumzeitgeist.comyoutube.com

Table 2: Comparison of Theoretical Approaches for Molecular Property Prediction

| Method | Strengths | Limitations | Applicability to 2-(Quinolin-4-yl)propanediamide |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. Widely applicable to a range of chemical systems. rsc.orgnih.gov | Choice of functional can impact accuracy. Can be computationally expensive for very large systems. | Elucidation of reaction mechanisms, calculation of spectroscopic properties, and prediction of electronic structure. |

| Machine Learning (ML) | Can be very fast once trained. Can learn complex relationships from data. researchgate.net | Requires large amounts of high-quality data for training. May not extrapolate well to new chemical space. | Prediction of reactivity, biological activity, and physicochemical properties based on its structure. |

| Quantum Computing (QC) | Has the potential to solve currently intractable quantum chemistry problems with high accuracy. scquantum.orgcqt.sg | Hardware is still in development and prone to errors. Algorithms are still being refined. | Highly accurate calculation of electronic energies and simulation of complex molecular interactions in the future. |

Derivatization and Structural Modification of the 2 Quinolin 4 Yl Propanediamide Core

Modifications on the Quinoline (B57606) Ring System

The quinoline ring is a key pharmacophore in numerous established therapeutic agents. Its modification is a common strategy to fine-tune biological activity. The ring system is susceptible to a variety of chemical transformations, particularly electrophilic aromatic substitution on the benzene (B151609) portion of the bicyclic structure.

Electrophilic aromatic substitution on the quinoline core is a fundamental strategy for introducing new functional groups. The pyridine (B92270) ring of quinoline is electron-deficient and thus deactivated towards electrophiles. Consequently, electrophilic attack, such as halogenation and nitration, occurs preferentially on the more electron-rich benzene ring, typically at positions 5 and 8. quimicaorganica.org The stability of the cationic intermediate formed during the reaction dictates this regioselectivity. quimicaorganica.org

Halogenation

The introduction of halogen atoms (F, Cl, Br, I) onto the quinoline ring can significantly alter a molecule's properties, including its lipophilicity and metabolic stability. While direct halogenation of unsubstituted quinoline can be complex, several regioselective methods have been developed for substituted quinoline derivatives.

Research on 8-substituted quinolines has demonstrated an operationally simple, metal-free protocol for halogenation at the C5 position. rsc.orgnih.gov This method employs trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) as the halogen source and proceeds at room temperature with high regioselectivity. rsc.orgnih.gov Another synthetic route involves the electrophilic cyclization of N-(2-alkynyl)anilines with reagents like iodine monochloride (ICl) or bromine (Br₂) to yield 3-halo-substituted quinolines. nih.govresearchgate.net Furthermore, photoredox catalysis has been utilized for the C-3 halogenation of quinolin-4-one scaffolds, indicating that various positions on the quinoline core can be functionalized depending on the chosen synthetic strategy. consensus.app

| Quinoline Starting Material | Reagent(s) | Position of Halogenation | Reference(s) |

| 8-Substituted Quinoline Amides | TCCA or TBCA | C5 | rsc.orgnih.gov |

| N-(2-Alkynyl)anilines | ICl, I₂, Br₂ | C3 | nih.govresearchgate.net |

| Quinolin-4-ones | Eosin Y / Rose Bengal (Photocatalysts) | C3 | consensus.app |

Nitration

Nitration introduces a nitro (NO₂) group, a versatile functional group that can act as a hydrogen bond acceptor or be subsequently reduced to an amino group for further derivatization. Direct nitration of the quinoline ring generally requires harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid, and typically yields a mixture of 5-nitro- and 8-nitroquinoline.

The regioselectivity of nitration can be controlled by the existing substituents on the quinoline ring. For example, studies on 8-aminoquinoline (B160924) amides have shown that the C5 position can be selectively nitrated using methods like visible-light photocatalysis or copper-catalyzed reactions. mdpi.com A different approach for achieving substitution on the pyridine ring involves the use of Reissert compounds; l-benzoyl-2-cyanoquinoline, for instance, can be treated with acetyl nitrate (B79036) to achieve regiospecific nitration at the 3-position. elsevierpure.com The nitration of various substituted quinolines, such as 8-(alkyl)-2-methylquinolines, has also been achieved at the 5-position using a mixture of concentrated sulfuric and nitric acids. mdpi.com

| Quinoline Starting Material | Reagent(s) | Position of Nitration | Reference(s) |

| 8-Aminoquinoline Amides | Visible-light photocatalysis | C5 | mdpi.com |

| l-Benzoyl-2-cyanoquinoline | Acetyl Nitrate | C3 | elsevierpure.com |

| 8-(Alkyl)-2-methylquinoline | H₂SO₄, HNO₃ | C5 | mdpi.com |

| Unsubstituted Quinoline | Fuming H₂SO₄, HNO₃ | C5 and C8 | N/A |

Modifications at the Propanediamide Moiety

Replacement of Amide Functionality with Other Functional Groups

The amide bond, while crucial for the structural integrity of many biologically active molecules, can be susceptible to enzymatic degradation and may contribute to poor pharmacokinetic properties. Consequently, the replacement of one or both amide groups in the 2-(quinolin-4-yl)propanediamide core with bioisosteres is a common strategy to enhance metabolic stability and modulate biological activity. nih.gov Bioisosteres are functional groups that possess similar steric and electronic properties to the original group, allowing them to fit into the same biological target. cambridgemedchemconsulting.com

Common bioisosteric replacements for amides include various five-membered heterocycles such as oxadiazoles, thiadiazoles, and triazoles. nih.govcambridgemedchemconsulting.comnih.gov These heterocycles are generally more resistant to hydrolysis by proteases and can alter the hydrogen bonding capacity and lipophilicity of the molecule. For instance, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) or a 1,2,4-triazole (B32235) can introduce new vectors for interaction with biological targets while maintaining a similar spatial arrangement of atoms.

Below is a table summarizing potential bioisosteric replacements for the amide functionality in the 2-(quinolin-4-yl)propanediamide structure and the rationale for their use.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Amide | 1,3,4-Oxadiazole | Improves metabolic stability, acts as a hydrogen bond acceptor. nih.gov |

| Amide | 1,2,4-Oxadiazole | Enhances metabolic stability, alters electronic properties. nih.gov |

| Amide | 1,2,4-Triazole | Increases metabolic stability, provides additional hydrogen bonding sites. cambridgemedchemconsulting.com |

| Amide | Tetrazole | Mimics the acidic properties of a carboxylic acid that might be unmasked upon amide hydrolysis. nih.gov |

| Amide | Sulfonamide | Offers a different geometric and electronic profile while maintaining hydrogen bonding capabilities. cambridgemedchemconsulting.com |

The synthesis of these analogs typically involves the conversion of the carboxylic acid precursors of the propanediamide to the desired heterocycle through multi-step reaction sequences.

Synthesis of Chiral Analogs and Enantioselective Synthesis

The introduction of stereocenters into the 2-(quinolin-4-yl)propanediamide core can lead to enantiomers with distinct biological activities and pharmacokinetic profiles. The carbon atom at the 2-position of the propane (B168953) chain is a primary target for creating a chiral center. Enantioselective synthesis aims to produce a single enantiomer, which is often more potent and has fewer side effects than a racemic mixture.

Several strategies can be employed for the synthesis of chiral amides and their derivatives. researchgate.netnih.gov One common approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Another powerful method is asymmetric catalysis, where a chiral catalyst is used in sub-stoichiometric amounts to generate a large quantity of the desired enantiomer. organic-chemistry.org For the synthesis of chiral propanediamide derivatives, metal-catalyzed asymmetric hydrogenation or alkylation of a suitable prochiral precursor are viable routes. For example, copper(I)-catalyzed asymmetric additions to imines can be used to generate chiral amine precursors, which can then be further elaborated into the final diamide (B1670390) structure. nih.gov

The table below outlines some general approaches to the enantioselective synthesis of chiral 2-(quinolin-4-yl)propanediamide analogs.

| Asymmetric Synthesis Approach | Description | Key Reagents/Catalysts |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry. | Evans auxiliaries, Oppolzer's sultam |

| Asymmetric Catalysis | A chiral catalyst promotes the formation of one enantiomer over the other. | Chiral phosphine (B1218219) ligands with rhodium or ruthenium for hydrogenation; Chiral copper complexes for conjugate additions. nih.gov |

| Chiral Pool Synthesis | A readily available chiral starting material is used as a building block. | Chiral amino acids, hydroxy acids |

| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the other enantiomer behind. | Chiral enzymes (e.g., lipases), chiral metal complexes |

Heterocyclic Fusions and Hybrid Structures

Fusing additional heterocyclic rings onto the quinoline nucleus of 2-(quinolin-4-yl)propanediamide can significantly expand its chemical space and lead to novel biological activities. This approach creates rigid, polycyclic systems with well-defined three-dimensional shapes that can interact with biological targets in unique ways. Common fused systems with quinoline include pyrazoloquinolines, imidazoquinolines, and triazoloquinolines. nih.govrsc.orgnih.gov

The synthesis of these fused systems often involves the construction of the new heterocyclic ring onto a pre-existing functionalized quinoline. For instance, a 2-chloro-3-formylquinoline can serve as a versatile starting material for the synthesis of imidazo[4,5-c]quinolines through condensation reactions with appropriate amines. researchgate.net Similarly, pyrazolo[3,4-b]quinolines can be synthesized from 3-amino-2-chloroquinolines by reaction with β-ketoesters followed by cyclization. nih.gov

The following table provides examples of heterocyclic systems that can be fused to the quinoline core and the general synthetic strategies employed.

| Fused Heterocyclic System | General Synthetic Approach | Starting Quinoline Precursor |

| Pyrazolo[3,4-b]quinoline | Condensation with hydrazines or substituted hydrazines. nih.gov | 2-Chloro-3-acylquinolines |

| Imidazo[4,5-c]quinoline | Cyclization with aldehydes or carboxylic acids. rsc.orgnih.gov | 3,4-Diaminoquinoline |

| Triazolo[4,3-a]quinoline | Reaction of 2-hydrazinoquinoline (B107646) with one-carbon sources (e.g., formic acid, carbon disulfide). nih.gov | 2-Hydrazinoquinoline |

| Pyrido[4,3-c]quinoline | Multi-step synthesis involving condensation and cyclization reactions. | Functionalized 4-aminoquinolines |

Exploration of Structure Property Relationships Non Biological Focus

Correlating Structural Features with Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

The spectroscopic characteristics of 2-Quinolin-4-ylpropanediamide are dominated by its constituent functional groups. The quinoline (B57606) ring system is the primary chromophore, responsible for the compound's behavior in UV-Vis spectroscopy. Quinoline and its derivatives typically exhibit complex absorption spectra resulting from π-π* electronic transitions within the aromatic system. semanticscholar.orgresearchgate.net The introduction of substituents can modulate the energy of these transitions, leading to shifts in the absorption maxima (λmax). For quinoline-fused phthalocyanines, which are much larger systems, characteristic Q and B bands are observed in the UV-Vis spectrum in solvents like DMSO. researchgate.net While the propanediamide group is not a strong chromophore itself, its electronic influence on the quinoline ring could cause slight bathochromic (red) or hypsochromic (blue) shifts compared to unsubstituted quinoline.

In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton (¹H) and carbon-¹³ (¹³C) chemical shifts would provide a detailed map of the molecular structure.

¹H NMR: Protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons of the propanediamide side chain, including the methine (CH) and the amide (NH₂) protons, would appear at distinct, more upfield chemical shifts. The amide protons are often broad and their position is sensitive to solvent and concentration.

¹⁵N NMR: This technique can be a powerful tool for analyzing nitrogen-containing compounds like heterocycles and amides. nih.gov For related pyridine-supported bicyclic guanidines, solid-state ¹⁵N NMR was able to differentiate between imine and amine nitrogen environments, a distinction that would also be relevant for the quinoline nitrogen versus the amide nitrogens in the target molecule. nih.gov

Table 1: Predicted Spectroscopic Characteristics for 2-Quinolin-4-ylpropanediamide

| Spectroscopic Technique | Structural Feature | Predicted Signature |

| UV-Vis Spectroscopy | Quinoline Ring (π-system) | Absorption maxima (λmax) in the UV region, characteristic of π-π* transitions. |

| ¹H NMR Spectroscopy | Aromatic Protons (Quinoline) | Resonances in the δ 7.0-9.0 ppm range. |

| ¹H NMR Spectroscopy | Aliphatic/Amide Protons | Resonances for CH and NH₂ protons, with NH₂ signals being solvent-dependent. |

| ¹³C NMR Spectroscopy | Quinoline & Side Chain Carbons | Distinct signals for aromatic, carbonyl (C=O), and aliphatic carbons. |

| ¹⁵N NMR Spectroscopy | Quinoline & Amide Nitrogens | Separate resonances for the heterocyclic quinoline nitrogen and the two amide nitrogens. |

Influence of Conformation and Tautomerism on Molecular Properties

The molecular properties of 2-Quinolin-4-ylpropanediamide are influenced by its conformational flexibility and the potential for tautomerism.

Conformation: The molecule possesses rotational freedom around the single bonds connecting the quinoline ring to the propanediamide side chain and within the side chain itself. This allows for multiple spatial arrangements (conformers). Computational studies on similar heterocyclic systems, such as 2-methyl-4-pyridin-2'-yl-1,5-benzodiazepine, have shown that different conformers can have varying relative free energies, with one conformation typically being the most stable. nih.gov The preferred conformation of 2-Quinolin-4-ylpropanediamide would likely be one that minimizes steric hindrance between the quinoline ring and the bulky diamide (B1670390) group.

Tautomerism: Tautomerism, the migration of a proton, is a key consideration for many quinoline derivatives, particularly those with hydroxyl or amino groups. beilstein-journals.orgresearchgate.net For 2-Quinolin-4-ylpropanediamide, while classic keto-enol tautomerism of the quinoline ring is not expected, the amide groups of the side chain can theoretically exhibit amide-imidic acid tautomerism. However, the amide form is overwhelmingly stable for simple amides. A more relevant consideration is the potential for protonation of the basic quinoline nitrogen, which could influence the electronic properties and intermolecular interactions of the entire molecule. beilstein-journals.org

Solvatochromic and Thermochromic Studies

Solvatochromism , the change in a substance's color with solvent polarity, is a phenomenon observed in many quinoline derivatives due to changes in the interaction between the solvent and the molecule's ground and excited electronic states. researchgate.net Studies on compounds like Quinolin-8-yl 2-hydroxybenzoate show that both specific (e.g., hydrogen bonding) and non-specific (e.g., dipolarity) solute-solvent interactions can cause shifts in UV-Vis absorption and fluorescence spectra. semanticscholar.orgresearchgate.net